Dimethyl Tetrafluorosuccinate

Overview

Description

Dimethyl tetrafluorosuccinate (DMTFS) is a highly versatile, non-toxic, and water-soluble fluorosurfactant. It is an anionic surfactant composed of a dimethyl ester of tetrafluorosuccinic acid (TFSA) and is widely used in a variety of applications. It is often used as a surfactant for the synthesis of organic compounds and for the production of various materials. Additionally, it is used as a surfactant in various industrial processes, such as in the manufacture of plastics, paper, and adhesives. It is also used as a dispersing agent in the production of oil-in-water emulsions and as a surfactant in the production of detergents, cleaners, and other household products.

Scientific Research Applications

Synthesis and Stereochemistry

- Synthesis Process and Intermediate Formation : Dimethyl tetrafluorosuccinate (DMTFS) is used in the synthesis of various fluorinated compounds. For instance, the treatment of dimethyl (+)-L-tartrate with sulfur tetrafluoride leads to the formation of intermediate compounds which are eventually converted into DMTFS derivatives like dimethyl meso-2,3-difluorosuccinate (Burmakov et al., 1981). Similarly, treatment of different tartrate isomers with sulfur tetrafluoride results in various DMTFS compounds, highlighting its role in the stereochemical transformation of organic compounds (Bell, 1980).

Materials Science and Polymer Chemistry

- Synthesis of Fluorinated Polyesters : DMTFS is crucial in the synthesis of fluorinated polyesters. It's used alongside other fluorinated compounds and ethylene glycol, with the synthesis parameters such as monomer size, temperature, and catalysts significantly impacting the final product. This highlights DMTFS's role in creating materials with specific characteristics (Zhao et al., 2019).

- Thermoset Resins Production : The use of DMTFS in the preparation of novel thermoset resins containing oligo(tetrafluoroethene) segments demonstrates its application in advanced materials science. These resins are used in various industrial applications due to their unique properties like glass transition temperatures, swelling, volume shrinkage, and thermal degradation (Steinhauser & Mülhaupt, 1994).

Chemical Reactions and Mechanisms

- Chemical Reactions and Transformations : In the field of chemical reactions, DMTFS plays a role in the formation of disulfide bonds in peptides, showcasing its utility in complex chemical synthesis processes (Bishop et al., 1993). Additionally, the conversion of a platinum dimethyl complex to a perfluorometallacyclobutane derivative using DMTFS illustrates its application in creating novel compounds and facilitating unique chemical transformations (Xu et al., 2015).

Safety and Hazards

Dimethyl Tetrafluorosuccinate is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Mechanism of Action

- Nrf2 activation leads to an anti-inflammatory immune response by promoting type II myeloid cell and Th2 cell differentiation. Additionally, DMF affects neuroprotection .

- DMF-induced changes in antigen-presenting cells likely contribute to an anti-inflammatory shift in T-cells .

- However, significant lymphopenia may increase the risk of progressive multiple leukoencephalopathies (PML) .

- An early decline in absolute lymphocyte count (ALC) stabilizes over time but may correlate with later severe lymphopenia .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Dimethyl tetrafluorosuccinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of fluorinated polyesters, where it reacts with ethylene glycol under specific conditions . The nature of these interactions involves the formation of ester bonds, which are crucial for the polymerization process. Additionally, this compound can be used as a building block in the synthesis of other fluorinated compounds, highlighting its versatility in biochemical applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of fluorinated polyesters, this compound can impact the cellular processes involved in polymerization . The compound’s fluorinated nature may also affect cell membrane integrity and function, potentially altering cellular signaling pathways and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the synthesis of fluorinated polyesters, this compound interacts with Candida antarctica lipase, which catalyzes the polymerization reaction . This interaction is crucial for the formation of ester bonds and the subsequent polymerization process. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the specific experimental conditions. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression . Additionally, the compound’s degradation products may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . It is important to carefully control the dosage to avoid potential toxicity and ensure the desired biochemical effects are achieved .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound can be metabolized through ester hydrolysis, leading to the formation of tetrafluorosuccinic acid and methanol . These metabolites can further participate in other metabolic pathways, affecting metabolic flux and metabolite levels. The interaction of this compound with specific enzymes, such as esterases, is crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorinated nature may affect its solubility and transport properties . Studies have shown that this compound can be transported across cell membranes and distributed within various cellular compartments . Its localization and accumulation within specific tissues or organelles may depend on the presence of specific transporters or binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes . The subcellular localization of this compound is crucial for its biochemical activity and overall cellular effects .

properties

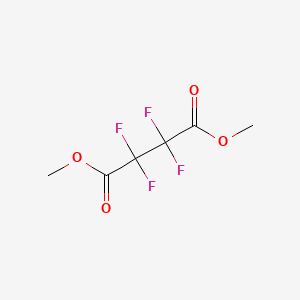

IUPAC Name |

dimethyl 2,2,3,3-tetrafluorobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O4/c1-13-3(11)5(7,8)6(9,10)4(12)14-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXAYQBUNVSEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371855 | |

| Record name | Dimethyl Tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356-36-5 | |

| Record name | Dimethyl Tetrafluorosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 356-36-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the size of Dimethyl Tetrafluorosuccinate influence its reactivity in polyester synthesis?

A1: Research indicates that the size of this compound plays a crucial role in its reactivity during polyester synthesis. [] Smaller monomers, like this compound, exhibit higher conversion rates compared to larger fluorinated dicarboxylate monomers such as Dimethyl Hexafluoroglutarate and Dimethyl Octafluoroadipate. This suggests that steric hindrance associated with bulkier monomers might hinder the esterification reaction, leading to lower product yields. []

Q2: What innovative techniques can enhance the polymerization reaction involving this compound?

A2: The use of ultrasound has proven to be highly effective in enhancing the polymerization reaction involving this compound and ethylene glycol. [] Studies show that applying ultrasound during the synthesis results in a significant increase in conversion rates (approximately 20%) compared to conventional methods. This enhancement is attributed to the cavitation phenomenon induced by ultrasound, which promotes mass transfer and facilitates the interaction between the monomers, leading to accelerated reaction kinetics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)